5-CHLOROGRAMINE

描述

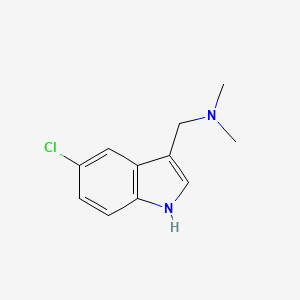

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGPJIAGKMKHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542091 | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-94-4 | |

| Record name | 5-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chlorogramine and Its Analogues

Strategic Approaches to the Indole (B1671886) Core Functionalization

The functionalization of the indole core is a critical first step in the synthesis of many substituted gramines, including 5-chlorogramine. The indole ring system has multiple sites susceptible to chemical reaction, with the C3 position being the most nucleophilic and, therefore, the most reactive towards electrophiles. researchgate.netchim.it However, to synthesize specifically substituted analogues like this compound, strategic functionalization at other positions on the benzene (B151609) portion of the indole is necessary.

Site-selective C-H functionalization of the indole's benzene ring (positions C4 to C7) presents a significant challenge due to the higher reactivity of the pyrrole (B145914) ring. researchgate.netchim.it To overcome this, chemists employ directing groups. These are chemical moieties temporarily attached to the indole nitrogen that steer the reaction to a specific carbon atom. For instance, installing a bulky N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov Further strategies, such as placing a pivaloyl group at the C3 position, can facilitate functionalization at the C5 and C4 positions. nih.gov

Another powerful technique for functionalizing the indole core is directed lithiation. This involves using a strong base like t-BuLi to selectively remove a proton at a specific position, creating a highly reactive lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. For example, 1-triisopropylsilylgramine can be regioselectively lithiated at the C4 position. clockss.org The bulky triisopropylsilyl group on the nitrogen atom prevents lithiation at the more common C2 position, while the dimethylaminomethyl group at C3 directs the lithiation to the adjacent C4 position. clockss.org This method provides a reliable route to 4-substituted gramine (B1672134) derivatives. clockss.org

Chlorination Strategies in Indole Derivatives Preceding Gramine Formation

The synthesis of this compound specifically requires the introduction of a chlorine atom at the C5 position of the indole ring. This is typically achieved by starting with a pre-chlorinated indole derivative, namely 5-chloroindole (B142107). prepchem.com The direct halogenation of indole itself can be complex, as it can lead to multiple products and polymerization. bhu.ac.in Therefore, using a commercially available or synthesized 5-chloroindole as the starting material is the most direct approach.

The chlorination of the indole nucleus can be accomplished using various reagents. For instance, tert-butyl hypochlorite (B82951) can be used for the chlorination of certain indole derivatives. rsc.org While direct chlorination of indole can be challenging, specific conditions can favor substitution at certain positions. For example, nitration of 2-methylindole (B41428) under acidic conditions with nitric/sulfuric acids leads to substitution at the C5 position, suggesting that electrophilic substitution on the benzene ring is possible under controlled conditions. bhu.ac.in However, for the specific synthesis of this compound, the use of 5-chloroindole remains the most straightforward and common strategy. prepchem.com

Mannich-Type Reactions in this compound Synthesis

The Mannich reaction is a cornerstone in the synthesis of gramine and its analogues, including this compound. mdpi.comwikipedia.org This three-component condensation reaction involves an acidic proton adjacent to a carbonyl group, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org In the context of this compound synthesis, the reaction utilizes 5-chloroindole, formaldehyde, and dimethylamine (B145610). prepchem.com

The reaction mechanism begins with the formation of an Eschenmoser's salt analogue (an iminium ion) from formaldehyde and dimethylamine. wikipedia.orglibretexts.org The 5-chloroindole then acts as the nucleophile, with the electron-rich C3 position attacking the electrophilic iminium ion. wikipedia.org This results in the formation of the desired 3-(dimethylaminomethyl) side chain, yielding this compound. prepchem.com

| Reactant | Role in Reaction |

|---|---|

| 5-Chloroindole | Nucleophilic Substrate |

| Formaldehyde | Electrophile Precursor |

| Dimethylamine | Amine Component |

Optimizing the reaction conditions for the Mannich reaction is crucial for achieving high yields and purity of this compound. Key parameters that are often adjusted include the solvent, temperature, catalyst, and stoichiometry of the reactants.

One reported synthesis of this compound involves adding 5-chloroindole to a mixture of 40% aqueous dimethylamine and presumably formaldehyde, though the specific details of the formaldehyde source are not fully elaborated in this particular abstract. prepchem.com Acetic acid is a commonly used catalyst in the Mannich reaction for gramine synthesis, with optimized yields reaching as high as 95.6%. mdpi.com Microwave-assisted synthesis has also been shown to be highly effective, dramatically reducing the reaction time to as little as 5 minutes while achieving a 98.1% yield for gramine itself. mdpi.com It is plausible that similar conditions could be applied to the synthesis of this compound to enhance efficiency. The use of ultrasound irradiation has also been reported to improve the synthesis of gramine derivatives in an acetic acid aqueous solution. researchgate.net

While the Mannich reaction can often proceed with a simple acid catalyst like acetic acid, various other catalytic systems have been developed to improve the efficiency and selectivity of this transformation for indole derivatives. mdpi.com For the synthesis of 3-substituted indoles in general, a range of catalysts has been explored, including heteropolyacids like H3PW12O40 supported on SBA-15, which has been shown to be effective for the solventless condensation of indoles with aldehydes and malononitrile. mdpi.com

For Mannich-type reactions, organocatalysts such as proline and its derivatives have been successfully employed in asymmetric syntheses, offering control over the stereochemistry of the product. libretexts.org While this level of control may not be necessary for the synthesis of achiral this compound, it highlights the broad range of catalytic options available. In many standard preparations of gramine and its simple analogues, a weak acid catalyst is sufficient to facilitate the reaction. mdpi.com

Optimization of Reaction Conditions for this compound Formation

Alternative Synthetic Routes to Substituted Gramines

Beyond the direct Mannich reaction on a pre-functionalized indole, other synthetic strategies can be employed to access substituted gramines. One approach involves the alkylation of amines with a suitable indole-containing electrophile. For instance, gramine N-oxide or gramine methyl iodide can react with various nucleophiles, including nitrogen heterocycles, to form new derivatives. mdpi.com

Another strategy is the functionalization of gramine itself. The dimethylamino group of gramine is a good leaving group and can be displaced by various nucleophiles. bhu.ac.in This allows for the introduction of different functional groups at the C3-methyl position. For example, gramine can be used in the synthesis of tryptophan derivatives. bhu.ac.in

Directed lithiation, as mentioned earlier, is a powerful tool for introducing substituents onto the indole ring of a pre-formed gramine derivative. clockss.org This method allows for the synthesis of gramine analogues that would be difficult to prepare by other means.

| Synthetic Strategy | Description | Example Application |

|---|---|---|

| Alkylation of Amines | Using gramine N-oxide or methyl iodide to alkylate nucleophiles. mdpi.com | Synthesis of gramine derivatives fused with nitrogen heterocycles. mdpi.com |

| Nucleophilic Substitution on Gramine | Displacement of the dimethylamino group by a nucleophile. bhu.ac.in | Synthesis of tryptophan from gramine. bhu.ac.in |

| Directed Lithiation of Protected Gramine | Site-selective functionalization of the indole ring. clockss.org | Synthesis of 4-substituted gramine derivatives. clockss.org |

Scalable Synthesis Considerations for Academic and Industrial Research

For both academic and industrial purposes, the scalability of a synthetic route is a critical factor. The Mannich reaction is generally considered a robust and scalable process. The starting materials—substituted indoles, formaldehyde, and dimethylamine—are often readily available and relatively inexpensive.

For large-scale synthesis, considerations include reaction concentration, heat management, and product isolation. Continuous flow processes are increasingly being adopted for industrial production as they can offer better safety, efficiency, and control compared to traditional batch reactors. The development of solvent-free or aqueous-based reaction conditions, such as the use of acetic acid in water, also contributes to the greenness and scalability of the synthesis. mdpi.comresearchgate.net

The purification of the final product is another important aspect. For this compound, which is a solid, crystallization is a likely method for purification on a large scale. The choice of an appropriate solvent system would be key to obtaining a high-purity product with good recovery.

Reactivity and Chemical Transformations of 5 Chlorogramine

Electrophilic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is known for its high reactivity towards electrophiles, and this property is largely retained in 5-chlorogramine. nih.gov The electron-donating character of the indole nitrogen enhances the electron density at the C3 position, making it the primary site for electrophilic attack. However, the presence of the dimethylaminomethyl group at C3 sterically hinders direct substitution at this position. Consequently, electrophilic substitution reactions on gramine (B1672134) and its derivatives often proceed via an initial attack at the C3 position, leading to an intermediate that then rearranges or eliminates to afford the substituted product.

The chlorine atom at the C5 position exerts a deactivating effect on the benzene (B151609) portion of the indole ring through its electron-withdrawing inductive effect. This deactivation is moderate and directs incoming electrophiles to the C4 and C6 positions. However, the inherent reactivity of the pyrrole (B145914) ring generally ensures that reactions preferentially occur there.

Common electrophilic substitution reactions applicable to the indole nucleus of this compound include:

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, is a standard method for introducing a formyl group onto an indole ring. In the case of this compound, this reaction would be expected to yield 5-chloroindole-3-carbaldehyde after displacement of the dimethylaminomethyl group.

Mannich Reaction: While this compound is itself a Mannich base, further Mannich reactions are conceivable under specific conditions, potentially leading to more complex structures, although such examples are not extensively documented.

Nitration and Halogenation: These reactions must be conducted under carefully controlled conditions to avoid oxidation of the indole ring. The presence of the C5-chloro substituent would influence the regioselectivity of further halogenation or nitration on the benzene ring.

The reactivity of the indole nucleus in this compound is a key feature that allows for its use as a scaffold in the synthesis of more complex indole derivatives.

Nucleophilic Displacement Reactions at the Aminomethyl Group

The dimethylaminomethyl group of this compound is an excellent leaving group in the presence of a nucleophile, a characteristic that makes it a valuable synthetic handle. This reactivity is due to the ability of the indole nucleus to stabilize the resulting carbocation intermediate. The displacement of the dimethylamino group allows for the introduction of a wide variety of substituents at the C3 position of the indole ring.

This reaction is central to the synthesis of tryptamines and other 3-substituted indoles. For instance, reaction with cyanide ion, typically from sodium or potassium cyanide, yields 5-chloroindole-3-acetonitrile. This intermediate can be further reduced to afford 5-chlorotryptamine (B1214102), a key precursor for various biologically active compounds.

| Nucleophile | Reagent Example | Product |

| Cyanide | KCN | 5-Chloroindole-3-acetonitrile |

| Malonic Ester | Diethyl malonate | Diethyl (5-chloroindol-3-ylmethyl)malonate |

| Indole | Indole | 3,3'-Biindolyl methane (B114726) derivative |

| Thiol | Thiophenol | 3-(Phenylthiomethyl)-5-chloroindole |

The facility of this displacement reaction underscores the utility of this compound as a stable, yet reactive, precursor for the elaboration of the C3 side chain of the indole core.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily associated with the indole nucleus, which can undergo both oxidation and reduction, although these reactions are less commonly employed for synthetic purposes compared to substitution reactions. nih.gov

Oxidation: The indole ring is susceptible to oxidation, particularly by strong oxidizing agents. matrixscientific.com This can lead to the formation of various products, including oxindoles, by oxidation at the C2 position, or ring-opened products under more vigorous conditions. The presence of the electron-withdrawing chlorine atom at C5 may slightly increase the oxidation potential compared to gramine itself. Selective oxidation can be challenging but may be achieved with specific reagents. For example, oxidation with reagents like N-bromosuccinimide in aqueous media can lead to the formation of the corresponding 2-oxindole derivative.

Reduction: The indole nucleus is generally resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a simple alkene. However, reduction of the benzene ring portion of the indole can be achieved under more forcing conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction). The chlorine atom at C5 can also be removed via reductive dehalogenation, for example, using palladium on carbon with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. This provides a route to gramine from this compound.

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | N-Bromosuccinimide/H₂O | 5-Chloro-3-(dimethylaminomethyl)-1,3-dihydro-2H-indol-2-one |

| Reductive Dehalogenation | Pd/C, H₂ | Gramine |

| Birch Reduction | Na/NH₃ | Dihydroindole derivative |

Derivatization of this compound for Novel Chemical Entities

The chemical handles present in this compound—the dimethylamine (B145610) moiety, the indole nitrogen, and the chloro-substituent—provide multiple avenues for derivatization to generate novel chemical entities.

The tertiary amine of the dimethylaminomethyl group can undergo several transformations. Quaternization with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium salt. This transformation further enhances the leaving group ability of the side chain in nucleophilic displacement reactions.

Alternatively, demethylation reactions can be performed to yield the secondary amine, 5-chloro-N-methylgramine, or the primary amine, 5-chlorotryptamine (via a more complex route, as direct demethylation to the primary amine is not straightforward). These modified amines can then be used in further synthetic steps, such as acylation or alkylation, to build more complex side chains.

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base, such as sodium hydride or an organolithium reagent, to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles. researchgate.net

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the N1 position.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) results in the formation of N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated indoles, which can serve as protecting groups or influence the reactivity of the indole ring.

These modifications can be used to alter the electronic properties of the indole ring or to introduce functionalities for further chemical transformations.

The chlorine atom at the C5 position is on an aromatic ring and is therefore generally unreactive towards simple nucleophilic aromatic substitution. However, its reactivity can be harnessed through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position. rsc.org

For these reactions, this compound would serve as the aryl halide partner. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 5-arylgramine derivative. Similarly, a Buchwald-Hartwig amination with a primary or secondary amine would introduce a new amino substituent at the C5 position. These reactions dramatically expand the chemical space accessible from this compound.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, base | 5-Arylgramine |

| Heck | Alkene | Pd catalyst, base | 5-Alkenylgramine |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 5-Aminogramine |

Mechanistic Investigations of 5 Chlorogramine in Biological Contexts

Exploration of Neurotransmitter Activity Modulation by 5-CHLOROGRAMINE

There is no specific information available in the reviewed scientific literature regarding the modulation of neurotransmitter activity by this compound. While the parent compound, gramine (B1672134), and other indole (B1671886) alkaloids are known to interact with various neurotransmitter systems, particularly the serotonergic system, dedicated studies to elucidate the specific effects of this compound on neurotransmitter release, reuptake, or receptor interaction are not present in the available data.

Enzymatic Biotransformations of this compound

Detailed studies on the enzymatic biotransformations of this compound, including its metabolism by cytochrome P450 enzymes or other metabolic pathways, are not described in the accessible literature. Research on the metabolism of other, more common, indole-containing compounds exists, but these findings cannot be directly extrapolated to this compound.

Structure-Activity Relationship Studies of this compound Derivatives in Biological Systems

While structure-activity relationship (SAR) studies have been conducted on various classes of indole derivatives for a range of biological activities, there is no specific SAR research focusing on derivatives of this compound found in the available literature. Studies on other halogenated gramine analogues have been performed, such as for brominated gramine derivatives, which have shown that the type and position of halogen substitution can influence biological activity. nih.govcapes.gov.br However, a systematic study of this compound derivatives is not documented.

Investigation of this compound Interactions with Specific Biological Targets

Investigations into the direct interaction of this compound with specific biological targets like receptors and enzymes are not available in the reviewed scientific literature.

Receptor Binding Studies and Affinities

There are no published receptor binding assays or affinity data (such as Ki or Kd values) for this compound across any class of biological receptors. Research into other halogenated gramine analogues has suggested potential mechanisms of action, such as the inhibition of smooth muscle contraction via the inhibition of Ca2+ entry, but direct receptor binding affinities were not specified for this compound. nih.govcapes.gov.br

Enzyme Inhibition or Activation Mechanisms

There is no specific data detailing the mechanisms by which this compound might inhibit or activate specific enzymes. There are no published IC50 or Ki values for this compound against any enzymatic targets.

Cellular Pathway Perturbations by this compound

Specific studies detailing how this compound perturbs cellular pathways are absent from the available scientific literature. While research on other halogenated gramine analogues has pointed to effects on intracellular cyclic AMP content and calcium signaling, similar investigations for this compound have not been reported. nih.govcapes.gov.br

Academic Applications of 5 Chlorogramine in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Scaffold Construction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring, as seen in 5-chlorogramine, can significantly modulate the biological activity of the resulting molecules. This is often attributed to the electronic effects of the halogen, which can influence binding affinities to biological targets and alter metabolic stability.

While direct synthesis of major neurological drugs from this compound is not extensively documented in mainstream literature, its structural analogs and related chloroindole derivatives have been investigated for their potential in this area. For instance, the broader class of indole derivatives is known to interact with various receptors in the central nervous system. 5-Chloroindole (B142107) itself is a molecule that can bind to the CB2 cannabinoid receptor and has shown potential inhibitory effects on degenerative diseases in experimental models. biosynth.com The development of novel synthetic routes to access functionalized indoles is crucial for exploring their therapeutic potential. The functionalization of the indole core, for which this compound could serve as a starting point, is a key strategy in the design of new neurologically active compounds.

The utility of this compound and its derivatives as precursors for anti-cancer and anti-inflammatory agents is more clearly established in the scientific literature. The 5-chloroindole moiety is a key component in several compounds designed to exhibit these properties.

Recent research has demonstrated the synthesis of novel 5-chloro-indole-2-carboxylate derivatives with significant antiproliferative activity. mdpi.com These compounds were designed as potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in several malignancies. mdpi.com The synthesis started from 5-chloro-3-formyl indole-2-carboxylate, a derivative accessible from 5-chloroindole. mdpi.com The resulting compounds showed potent inhibitory actions against various cancer cell lines, with some derivatives being more potent than the existing drug erlotinib. mdpi.com The 5-chloro-indole moiety was observed to play a crucial role in the binding affinity to the target enzymes. mdpi.com

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives Source: mdpi.com

| Compound | Target Cancer Cell Lines | GI50 (nM) | EGFR IC50 (nM) | anti-BRAFV600E Activity |

| 3a | Various | 29-78 | 68-89 | Higher than erlotinib |

| 3b | Various | 29-78 | 68-89 | Higher than erlotinib |

| 3e | Various | 29-78 | 68 | Higher than erlotinib |

| Erlotinib | (Reference) | - | 80 | (Reference) |

| Vemurafenib | (Reference) | - | - | (Reference) |

In the realm of anti-inflammatory agents, chlorinated flavonoids, which share the feature of a chlorinated aromatic ring, have been synthesized and shown to be more efficient than their parent compounds in modulating the oxidative burst in neutrophils, a key event in inflammation. rsc.org While not directly synthesized from this compound, this highlights the potential of chlorinated scaffolds in the development of anti-inflammatory drugs.

Synthesis of Drug Candidates for Neurological Disorders

Utility in Agrochemical Compound Development and Research

The unique biological activities of indole alkaloids and their derivatives have also been harnessed in the development of agrochemicals. This compound and related compounds have shown promise in the synthesis of herbicides, pesticides, and plant growth regulators.

Gramine (B1672134) and its derivatives have been investigated for their algaestatic properties. A US patent describes the use of synthetic gramine compounds, including 5,6-dichlorogramine (B2806603), to inhibit the growth of toxic bloom algae caused by cyanobacteria in freshwater environments. google.com This suggests a potential application for this compound in the development of agents to control harmful algal blooms. The synthesis of these dichlorinated gramines involves multi-step chemical processes starting from commercially available materials. google.com

Chloroindole auxins are a class of plant hormones that can act as potent growth regulators. dtu.dk Research in this area has included the synthesis of 4-chlorogramine, a close structural isomer of this compound, as an intermediate. dtu.dk The study of these compounds is crucial for understanding plant development and for the potential development of new herbicides or plant growth promoters. dtu.dk The biological activity of these chloroindole auxins can be potent, sometimes even inducing lethal ethylene (B1197577) evolution in plants, which has led to the "death hormone hypothesis". dtu.dk

Synthesis of Herbicides and Pesticides

Application in the Synthesis of Functional Organic Materials

The indole nucleus is not only a key feature in biologically active molecules but also a valuable component in the construction of functional organic materials. The electron-rich nature of the indole ring makes it a suitable building block for materials with interesting electronic and photophysical properties.

While the direct application of this compound in this field is not yet widely reported, the synthesis of functional polymers from various indole derivatives is an active area of research. researchgate.netrsc.orgrsc.org These polymers, known as polyindoles, can exhibit electrical conductivity and have potential applications in organic electronics, sensors, and electrochromic devices. rsc.orgresearchgate.net The synthesis of these materials can be achieved through chemical or electrochemical polymerization of indole monomers. rsc.org

The introduction of a chloro-substituent on the indole ring, as in this compound, could be a strategy to fine-tune the electronic properties of the resulting polymers. Halogen atoms can influence the HOMO and LUMO energy levels of the polymer, which in turn affects its conductivity, band gap, and other key characteristics. Therefore, this compound represents a potential monomer for the synthesis of novel functional polyindoles with tailored properties for specific applications in materials science.

Investigation of this compound in Environmental Remediation Research

The application of specialized chemical compounds in environmental remediation, particularly for controlling harmful algal blooms, is a significant area of research. Within this field, derivatives of the natural alkaloid gramine have been investigated for their potential to inhibit the growth of cyanobacteria, which are responsible for these blooms.

Research into the control of cyanobacterial blooms has identified several gramine derivatives as potent algaestatic agents, capable of inhibiting the growth of species like Microcystis aeruginosa. google.comgoogle.com While much of the research has focused on the parent compound, gramine, and more complex chlorinated analogues, this compound has also been synthesized and evaluated for this purpose.

Synthetic gramine compounds, including chlorinated derivatives, have been a particular focus of investigation for their efficacy in freshwater environments. google.comgoogle.com For instance, studies have demonstrated that compounds like 5,6-dichlorogramine and 5,6,7-trichlorogramine are effective at inhibiting the growth of M. aeruginosa at very low concentrations. google.comgoogle.com

In comparative studies of various gramine derivatives, this compound was included among the compounds tested for their inhibitory effects. The following table illustrates the relative efficacy of several gramine derivatives, as indicated in patent literature. A lower value in this context suggests higher potency.

| Compound Name | Efficacy Value |

| 5,6-dichlorogramine | 0.131 |

| This compound | 1.89 |

| 5-bromogramine | 1.95 |

| 6-methoxygramine | 2.03 |

| 6-benzyloxygramine | 2.12 |

| 5-cyanogramine | 2.32 |

| 5-methoxygramine | 2.45 |

| 4-methylgramine | 2.49 |

| 4-benzyloxygramine | 2.54 |

| 4-methoxygramine | 2.66 |

| 4-cyanogramine | 2.83 |

| This table is based on data presented in patent literature for comparative purposes. The "Efficacy Value" is a relative indicator where lower values suggest greater potency in inhibiting cyanobacterial growth. |

As the data indicates, while 5,6-dichlorogramine shows exceptionally high potency, this compound also demonstrates a notable level of activity among the tested monosubstituted derivatives.

While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the algaestatic properties of the broader class of gramine compounds have been investigated. These studies provide a likely framework for the mechanism of action of this compound. The primary mechanism is believed to involve the induction of oxidative stress within the cyanobacterial cells.

Studies on gramine have shown that it can lead to a significant increase in the levels of reactive oxygen species (ROS) in M. aeruginosa. This surge in ROS causes oxidative damage to critical cellular components. One of the key indicators of this damage is lipid peroxidation, which can be measured by the increase in malondialdehyde (MDA), a product of the degradation of polyunsaturated fatty acids in the cell membrane.

Furthermore, gramine and its derivatives have been observed to interfere with the antioxidant defense systems of cyanobacteria. For example, the activity of superoxide (B77818) dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide radical, has been shown to decrease upon exposure to gramine. While other antioxidants like catalase (CAT), ascorbic acid (AsA), and reduced glutathione (B108866) (GSH) may initially show increased activity as a stress response, the sustained oxidative pressure, particularly the inactivation of SOD, is considered a critical factor in the growth inhibition of M. aeruginosa.

It is hypothesized that the chlorine substituent on the indole ring of this compound enhances its lipophilicity, potentially facilitating its passage through the cyanobacterial cell wall and membrane, thereby increasing its effectiveness in inducing oxidative stress compared to the parent gramine molecule. The position of the chlorine atom at the 5-position of the indole ring is a key structural feature that influences its biological activity.

Computational and Theoretical Studies of 5 Chlorogramine

Quantum Chemical Calculations and Electronic Structure Analysis of 5-CHLOROGRAMINE

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For this compound, these calculations can predict its geometry, stability of different conformations, and the distribution of electron density, which governs its reactivity.

The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them.

Computational analysis of similar structures, such as 5-chloro-2-(phenylthio)-indole, has shown that substituents on the indole (B1671886) ring can influence preferred conformations to minimize steric hindrance and optimize electronic conjugation. In this compound, the key dihedral angle would be between the plane of the indole ring and the C3-C-N plane of the side chain. The chlorine atom at the 5-position is not expected to directly cause significant steric clash with the side chain at the 3-position, but its electron-withdrawing nature influences the electronic properties of the entire indole system.

Analysis of related compounds like 5-chloro-1H-indol-2-amine hydrochloride has revealed the existence of different conformers (e.g., syn and anti), with calculated energy differences between them. A similar approach for this compound would likely reveal multiple low-energy conformations, with the relative populations determined by their Boltzmann distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents a hypothetical scenario for the relative energies of different rotational conformers (rotamers) of the dimethylaminomethyl side chain of this compound, based on typical energy differences seen in similar structures.

| Conformer | Dihedral Angle (Indole Plane - C3-C-N) | Relative Energy (kcal/mol) |

| A | ~60° | 0.0 (Most Stable) |

| B | ~180° | 0.8 |

| C | ~0° (Eclipsed) | 4.5 (Transition State) |

Note: This data is illustrative and based on principles of conformational analysis. Specific values would require dedicated quantum chemical calculations for this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. unive.it Different colors on the MEP map indicate different potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. nih.govmaterials.international

For this compound, the MEP surface would highlight several key features:

Negative Potential: A region of strong negative potential (red) would be expected around the nitrogen atom of the dimethylamino group due to the lone pair of electrons. This makes it a primary site for protonation and interaction with Lewis acids.

Positive Potential: Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H of the indole ring and the hydrogens of the methyl groups.

Indole Ring: The π-system of the indole ring generally presents a region of negative potential above and below the plane of the ring, making it susceptible to interactions with cations.

This analysis is crucial for predicting how this compound might interact with biological receptors or other molecules, as electrostatic complementarity is a key driver of molecular recognition. researchgate.net

Conformational Analysis and Energetics

Molecular Modeling and Docking Studies of this compound Interactions with Biological Receptors

Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. researchgate.net These studies are central to drug discovery and understanding the mechanism of action of bioactive compounds.

Ligand-target interaction profiling involves identifying the specific types of non-covalent interactions that stabilize the complex between the ligand and the receptor's binding site. amu.edu.pl These interactions can include:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen of the dimethylamino group can act as a hydrogen bond acceptor.

Electrostatic Interactions: The charged or polar regions of this compound, as identified by MEP analysis, can form favorable electrostatic interactions with oppositely charged or polar residues in the binding pocket.

Hydrophobic Interactions: The indole ring and the methyl groups are nonpolar and can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.

π-Stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom can potentially act as a halogen bond donor, interacting with a nucleophilic site on the receptor.

Studies on various gramine (B1672134) and 5-chloroindole (B142107) derivatives have demonstrated their ability to bind to a range of biological targets, including enzymes and receptors associated with neurological and infectious diseases. nih.govresearchgate.netmdpi.com For example, molecular docking of gramine derivatives has been performed against protein domains such as PDB IDs 2Q85 and 5V5Z to investigate their antibacterial and antifungal properties. nih.gov

Molecular docking algorithms explore numerous possible orientations and conformations of the ligand within the receptor's binding site to find the most favorable binding mode, which is typically the one with the lowest predicted binding energy or docking score. researchgate.net This score is an estimate of the binding affinity, which relates to how strongly the ligand binds to the target. researchgate.net

Recent docking studies on gramine itself against various liver disease-associated proteins have shown its potential to form key interactions, such as hydrogen bonds and pi-alkyl bonds, resulting in favorable binding energies. afjbs.com Similar studies on 5-chloroindole derivatives have also been used to rationalize their inhibitory activity against specific enzymes like BRAFV600E, where docking scores correlated with experimental inhibitory concentrations (IC50). mdpi.com

Table 2: Example Docking Results for Gramine Against Liver Disease Targets

This table shows actual research data from a study on gramine, illustrating the types of results obtained from molecular docking. afjbs.com A more negative binding energy generally indicates a stronger predicted interaction.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| TNF-α | -5.8 | GLN C:102, ARG B:103 |

| IL-6 | -5.4 | ASP A:161, ARG A:105 |

| GSK3B | -7.1 | LYS A:85, VAL A:70 |

| PPARA | -7.1 | SER A:280, TYR A:464 |

Source: Data from Venumadhuri R, et al. (2024). afjbs.com

For this compound, docking studies would be essential to predict its preferred binding orientation in a given target and to estimate its binding affinity, providing a rationale for its biological activity and a basis for designing more potent analogs.

Ligand-Target Interaction Profiling

Reaction Mechanism Elucidation for this compound Transformations Using Computational Methods

A common transformation for gramine and its derivatives is substitution at the methylene (B1212753) carbon of the side chain, displacing the dimethylamino group. A computational study of such a reaction for this compound would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species.

Energy Profile: The energies of the reactants, transition state, and products are used to construct a reaction energy profile, which visually represents the energy changes throughout the reaction.

For example, in a nucleophilic substitution reaction, computational methods could distinguish between an SN1-type mechanism (involving a stable carbocation intermediate) and an SN2-type mechanism (a single concerted step). The calculations would reveal the relative stability of the potential carbocation intermediate, which would be influenced by the electron-donating properties of the 5-chloroindole ring system. The solvent's effect on the reaction mechanism can also be modeled using polarizable continuum models. nih.gov This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational chemistry, used to understand reaction mechanisms and predict reaction rates. By mapping the potential energy surface of a reaction, researchers can identify the highest energy point along the reaction pathway—the transition state. The energy required to reach this state from the reactants is known as the activation energy.

For reactions involving indole alkaloids, such as the synthesis or subsequent functionalization of this compound, Density Functional Theory (DFT) is a commonly employed computational method. researchgate.net DFT calculations can determine the geometry and energy of transition states, providing crucial information about bond-forming and bond-breaking processes. For example, in the Mannich reaction used to synthesize gramine derivatives, TS analysis would model the precise geometry of the atoms as the electrophilic iminium ion is attacked by the electron-rich indole ring. mdpi.com

While specific transition state analyses for this compound are not extensively documented in public literature, studies on related indole rearrangements show the power of these methods. For instance, DFT studies on rearrangements of indole-based onium ylides have elucidated how different metal catalysts can steer a reaction towards distinct products by stabilizing different transition state structures. researchgate.net Such analyses for this compound could predict its reactivity and guide the selection of catalysts for desired chemical transformations.

Table 1: Hypothetical Transition State Parameters for the Mannich Reaction of 5-Chloroindole This interactive table presents hypothetical data for the key step in this compound synthesis, illustrating the type of information gained from transition state analysis.

| Reactants | Transition State (TS) Geometry Highlights | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| 5-Chloroindole + Eschenmoser's salt | C3(indole)-C(iminium) bond length: ~2.2 Å; N(iminium)-C(iminium) bond length: ~1.4 Å | 15-20 |

| 5-Chloroindole + Formaldehyde (B43269) + Dimethylamine (B145610) | C3(indole)-C(CH2) bond length: ~2.1 Å; C(CH2)-N bond length: ~1.8 Å | 20-25 |

Note: These values are illustrative and based on typical values for Mannich reactions of indoles.

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the entire reaction pathway. acs.org An IRC calculation starts from a computationally identified transition state structure and maps the lowest energy path downhill to both the reactants and the products on the potential energy surface. This process confirms that the transition state correctly connects the intended starting materials and final products and can reveal the presence of any reaction intermediates. acs.org

For a molecule like this compound, IRC analysis could be applied to its formation or any subsequent reaction, such as a nucleophilic substitution where the dimethylamino group acts as a leaving group. Computational studies on the biogenesis of other indole alkaloids have used IRC analysis to trace complex, multi-step reaction cascades, validating proposed mechanistic pathways. acs.orgnih.gov For example, the analysis of a proposed pathway for the formation of voacafricine A and B, unique monoterpenoid indole alkaloids, showed that the initial suggestion was not energetically viable, pointing towards an alternative precursor. acs.org Similarly, reaction coordinate diagrams have been computed for processes like the dearomative spirocyclization of indoles, showing the energy profile including all intermediates and transition states. researchgate.net

This level of detailed mapping is invaluable for understanding the precise mechanism, predicting the feasibility of a reaction under certain conditions, and explaining observed product distributions.

Design of Novel this compound Derivatives via In Silico Approaches

The structural versatility of the indole nucleus makes it an ideal scaffold for drug discovery. mdpi.com In silico (computer-based) techniques are instrumental in accelerating the design of novel derivatives by predicting their biological activity before synthesis, saving significant time and resources. frontiersin.org

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein or enzyme. frontiersin.org This process begins with the design of a virtual library, which for this compound would involve creating a collection of digital molecules with systematic variations to its structure. For instance, modifications could be made to the substituent at the 5-position (replacing chlorine with other halogens or functional groups), the dimethylamino group, or the indole nitrogen.

Once the library is designed, high-throughput virtual screening methods, such as molecular docking or pharmacophore modeling, are employed. frontiersin.orgnih.gov These methods predict the binding affinity of each compound in the library to a target of interest. The indole scaffold is known to be a key feature in ligands for numerous targets, including enzymes and G-protein coupled receptors. eurekaselect.comnih.gov The results of the virtual screen provide a ranked list of "hits"—compounds with the highest predicted activity—which are then prioritized for chemical synthesis and experimental testing. arxiv.org

Table 2: Example of a Virtual Library Design Based on the this compound Scaffold This interactive table illustrates how a virtual library can be constructed by varying different parts of the parent molecule.

| Scaffold Base | Position 1 (R1) Modification | Position 5 (R2) Modification | Side Chain (R3) Modification |

| Gramine | -H | -Cl | -N(CH₃)₂ (this compound) |

| Gramine | -CH₃ | -Cl | -N(CH₃)₂ |

| Gramine | -H | -F, -Br, -I | -N(CH₃)₂ |

| Gramine | -H | -Cl | -N(C₂H₅)₂, -Piperidinyl, -Morpholinyl |

| Gramine | -CH₂-Ph | -Cl | -N(CH₃)₂ |

Structure-Based Drug Design Leveraging this compound Scaffolds

Structure-based drug design (SBDD) is a more targeted in silico approach that relies on the known three-dimensional structure of the biological target, which is often determined through X-ray crystallography or NMR spectroscopy. nih.gov This method involves docking the this compound scaffold into the active or binding site of the target protein to predict its binding mode and affinity. nih.gov

By analyzing the computationally predicted complex, researchers can identify key interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—between the ligand and the protein. mdpi.com This detailed understanding guides the rational design of new derivatives with improved potency and selectivity. For example, if the chlorine atom at the 5-position sits (B43327) in a hydrophobic pocket, replacing it with a larger hydrophobic group might enhance binding. If a nearby amino acid residue in the protein could act as a hydrogen bond donor, a nitrogen or oxygen atom could be introduced into the ligand to form a favorable interaction. This iterative process of computational design, followed by synthesis and experimental validation, is a powerful strategy in modern medicinal chemistry. nih.govresearchgate.net

Table 3: Potential Protein Targets and SBDD Strategies for this compound Analogs This interactive table outlines how SBDD could be applied to derivatives of this compound for various therapeutic targets.

| Potential Protein Target Class | Example Target | SBDD Strategy |

| Kinases | Tyrosine Kinase | Modify the scaffold to interact with the hinge region of the ATP-binding site. |

| Proteases | Falcipain (Malaria) researchgate.net | Design derivatives to form covalent or non-covalent bonds with the catalytic cysteine residue in the active site. |

| G-Protein Coupled Receptors | Serotonin (B10506) (5-HT) Receptors | Optimize substituents on the indole ring to improve selectivity for a specific receptor subtype by targeting unique residues in the binding pocket. |

| Protein-Protein Interactions | MDM2-p53 nih.gov | Use the indole core as a scaffold to mimic key interacting residues (e.g., tryptophan) of the natural binding partner. |

Future Directions and Emerging Research Avenues for 5 Chlorogramine

Exploration of Novel Synthetic Methodologies

The classical approach to synthesizing gramine (B1672134) and its derivatives, including 5-Chlorogramine, is the Mannich reaction. mdpi.com A documented synthesis of this compound, also known as 3-(dimethylaminomethyl)-5-chloro-1H-indole, involves the reaction of 5-Chloro-1H-indole with aqueous dimethylamine (B145610) and formaldehyde (B43269) in a mixture of dioxane and acetic acid. doi.org The reaction mixture is stirred at room temperature, concentrated, and then made basic to precipitate the product, which can be further purified by crystallization. doi.org

Future research could focus on developing more efficient, sustainable, and scalable synthetic routes. This includes:

Green Chemistry Approaches: Exploring syntheses that utilize environmentally benign solvents, reduce the number of steps, and minimize waste generation. This could involve the use of water as a solvent or employing catalytic methods that operate under milder conditions. jpionline.org

Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety for exothermic reactions like the Mannich reaction.

Catalytic C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation present an opportunity to develop novel methods for the synthesis of functionalized gramine derivatives. google.com Research into ruthenium-catalyzed silylation of gramines, for example, opens the door for new synthetic pathways to create diverse analogs of this compound. google.com

Enzymatic Synthesis: The use of halogenase enzymes, which can regioselectively install halogen atoms onto organic molecules under ambient conditions, could be explored for the biosynthesis of this compound and other halo-indoles. nih.gov This biocatalytic approach offers high selectivity and is environmentally friendly. nih.gov

A comparative look at synthetic approaches for gramine derivatives is presented in Table 1.

| Method | Description | Potential Advantages for this compound Synthesis | Reference |

| Mannich Reaction | A classic method reacting an indole (B1671886) (5-chloroindole), formaldehyde, and a secondary amine (dimethylamine). | Well-established, straightforward. | mdpi.comdoi.org |

| Directed Lithiation | Utilizes lithiated species to introduce functional groups at specific positions on the indole ring. | High regioselectivity for creating diverse derivatives. | mdpi.com |

| Ruthenium-catalyzed C-H Silylation | A transition-metal-catalyzed reaction to add silyl (B83357) groups to the indole core. | Enables novel functionalization for further derivatization. | google.com |

| Biocatalysis with Halogenases | Enzymatic reaction to introduce halogen atoms with high regioselectivity. | Environmentally friendly, high selectivity. | nih.gov |

Expansion of Biological Activity Profiling and Mechanistic Elucidation

The known biological activity of this compound is primarily as an algaestatic agent, particularly against cyanobacteria. google.com However, the vast chemical space of indole alkaloids suggests a much broader potential range of biological effects.

Future research should aim to:

Broaden the Scope of Biological Screening: Test this compound and its derivatives against a wide array of biological targets, including cancer cell lines, pathogenic bacteria and fungi, and viruses. Indole derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties. chemimpex.com

Investigate Antifouling Mechanisms: The inhibitory effect of indole derivatives on algae is thought to be caused by the disruption of Ca2+ balance in the algal cells. doi.orgresearchgate.net Non-invasive micro-test technology could be employed to study the ion flux across the cell membranes of organisms like Platymonas subcordiformis in the presence of this compound to confirm this mechanism. researchgate.net

Explore Neurological Activity: Given that many indole alkaloids interact with the central nervous system, investigating the binding affinity of this compound for various receptors, such as serotonin (B10506) receptors, is a logical step. acs.org For instance, 5-Chloroindole (B142107) is a known positive allosteric modulator of the 5-HT₃ receptor.

A patent for inhibiting cyanobacteria growth provides comparative data on the effectiveness of various gramine derivatives, as shown in Table 2.

| Compound | EC50 (mg/L) against M. aeruginosa | Reference |

| This compound | 1.89 | google.com |

| 5-Bromogramine | 1.95 | google.com |

| 5,6-Dichlorogramine (B2806603) | 0.131 | google.com |

| Gramine | > 8.0 | google.com |

Development of Advanced Material Applications

The application of indole derivatives is not limited to biology and medicine; they also have potential in the field of materials science. The electronic properties of the indole ring, which can be tuned by substituents like chlorine, make these compounds interesting for advanced material applications. chemimpex.com

Future research directions include:

Organic Electronics: Ethyl 5-chloroindole-2-carboxylate, a related compound, is used in the development of organic electronics and photonic devices due to its electronic properties and stability. chemimpex.com This suggests that this compound could be explored as a building block for organic semiconductors, light-emitting diodes (OLEDs), or solar cells.

Corrosion Inhibitors: Indole and 5-chloroindole have been studied as inhibitors of copper corrosion in acidic chloride solutions. researchgate.net The inhibitory action is attributed to the formation of a sparingly soluble protective layer on the metal surface. researchgate.net The potential of this compound as a corrosion inhibitor for various metals and alloys warrants further investigation.

Functional Polymers and Coatings: Indole derivatives can be incorporated into polymer backbones to create functional materials. doi.org For example, an indole derivative has been introduced into acrylic metal salt resins to create self-polishing and antifouling coatings. doi.org this compound could be similarly employed to develop advanced coatings with enhanced antifouling or other desired properties.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid screening and prediction of properties. rsc.org

For this compound, AI and ML can be leveraged to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel this compound derivatives. researchgate.net By training ML algorithms on datasets of known indole derivatives, it is possible to predict the anticancer, antibacterial, or other therapeutic potential of new analogs before their synthesis, saving time and resources. researchgate.netnih.gov For example, machine learning models have been successfully used to predict the anticancer activity of indole derivatives against prostate cancer. researchgate.net

Optimize Synthetic Pathways: ML algorithms can analyze vast amounts of reaction data to predict optimal reaction conditions, catalysts, and yields for the synthesis of this compound and its derivatives. researchgate.net This can accelerate the development of novel and efficient synthetic methodologies.

De Novo Design: Generative AI models can design novel this compound-based structures with desired properties. By defining specific biological targets or material characteristics, these models can propose new molecules that are likely to be active, which can then be synthesized and tested.

Mechanistic Insights through Molecular Docking: While not strictly AI, molecular docking simulations are often used in conjunction with ML. These simulations can predict the binding affinity and orientation of this compound within the active site of a target protein, providing insights into its mechanism of action. nih.govpharmacophorejournal.comacademicjournals.org This information can then be used to train more accurate ML models.

The application of various ML models in predicting the activity of chemical compounds is a rapidly growing field, as illustrated in Table 3.

| Machine Learning Model | Application in Chemical Research | Potential for this compound Research | Reference |

| Random Forest (RF) | Predicting C-H activation reaction outcomes for indoles; Predicting anticancer activity. | Optimizing synthesis; Predicting biological activities. | researchgate.netresearchgate.net |

| Support Vector Machine (SVM) | Classifying selective COX-2 inhibitors; Predicting HIV Integrase inhibitors. | Identifying potential therapeutic targets and activities. | nih.gov |

| Artificial Neural Network (ANN) | Predicting anti-prostate cancer activity of indole derivatives. | Designing new derivatives with enhanced therapeutic potential. | researchgate.net |

| AdaBoost-ALO | Predicting LogIC50 values for anticancer indole derivatives. | High-accuracy prediction of potency for new analogs. | researchgate.net |

常见问题

Q. What ethical considerations are critical when publishing this compound research?

- Methodological Answer : Disclose all funding sources and potential conflicts of interest. For animal studies, include IACUC approval details and ARRIVE guidelines compliance. Share raw data in repositories like Zenodo to enhance transparency. Avoid selective reporting by publishing negative results in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。